7-Bromo-5-(trifluoromethyl)-1H-indole
Overview
Description
7-Bromo-5-(trifluoromethyl)-1H-indole: is a heterocyclic compound that belongs to the indole family Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Mechanism of Action
- The primary target of 7-Bromo-5-(trifluoromethyl)-1H-indole is likely a specific protein or receptor within cells. Unfortunately, specific information about its exact target remains undisclosed .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indole typically involves the bromination and trifluoromethylation of an indole precursor. One common method includes the following steps:
Bromination: The indole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 7-position.
Trifluoromethylation: The brominated indole is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base such as potassium carbonate or cesium fluoride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted indoles with various functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced indole derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
Chemistry: 7-Bromo-5-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated indoles on biological systems. It can serve as a probe to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
5-Bromo-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
7-Chloro-5-(trifluoromethyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
5-(Trifluoromethyl)-1H-indole: Lacks the bromine atom, affecting its chemical behavior and applications.
Uniqueness: 7-Bromo-5-(trifluoromethyl)-1H-indole is unique due to the presence of both bromine and trifluoromethyl groups. This combination enhances its chemical reactivity and allows for diverse applications in synthesis, research, and industry. The compound’s unique structure provides opportunities for designing novel molecules with specific properties and functions.
Properties
IUPAC Name |
7-bromo-5-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCFCEDSWJBWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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